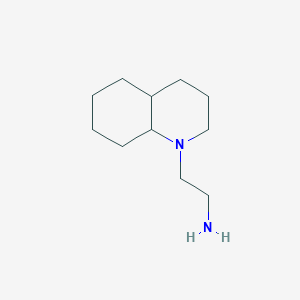

2-(Decahydroquinolin-1-yl)ethan-1-amine

説明

2-(Decahydroquinolin-1-yl)ethan-1-amine is a bicyclic amine derivative characterized by a decahydroquinoline core linked to an ethylamine side chain. The decahydroquinoline moiety confers rigidity and stereochemical complexity, which may influence receptor binding or catalytic properties compared to simpler aromatic or aliphatic amines.

特性

IUPAC Name |

2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c12-7-9-13-8-3-5-10-4-1-2-6-11(10)13/h10-11H,1-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNDBSJXRYATDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCCN2CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Decahydroquinolin-1-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a quinoline derivative with an ethylamine source in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and output .

化学反応の分析

Types of Reactions

2-(Decahydroquinolin-1-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The ethylamine side chain can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives .

科学的研究の応用

Chemistry

In the realm of organic chemistry, 2-(Decahydroquinolin-1-yl)ethan-1-amine serves as a building block for synthesizing complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for creating derivatives with tailored properties.

Biology

Research into the biological activity of this compound has revealed potential interactions with biomolecules. Studies indicate that it may exhibit antimicrobial and antioxidant properties, making it a candidate for further exploration in pharmacological contexts .

Medicine

The compound is currently under investigation for its therapeutic potential, particularly as a precursor in drug development. Its structural similarities to known pharmacophores suggest that it may be effective against various diseases, including neurodegenerative disorders .

Case Study Example:

A recent study focused on derivatives of quinoline compounds demonstrated their efficacy in inhibiting enzymes related to Alzheimer's disease, highlighting the relevance of compounds like this compound in developing multi-targeted therapies .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for use as an epoxy resin curing agent , which enhances the durability and performance of coatings and adhesives.

Data Table: Applications Overview

| Application Area | Specific Use | Description |

|---|---|---|

| Chemistry | Building Block | Used in synthesizing complex organic molecules |

| Biology | Biological Activity | Potential antimicrobial and antioxidant properties |

| Medicine | Drug Development | Investigated for therapeutic applications against neurodegenerative diseases |

| Industry | Specialty Chemicals | Utilized as an epoxy resin curing agent |

Toxicology and Safety

The toxicological profile of this compound is critical for its safe handling and application. Studies indicate that while it has useful properties, appropriate safety measures must be taken due to potential irritative effects on skin and respiratory systems .

作用機序

The mechanism of action of 2-(Decahydroquinolin-1-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can

生物活性

2-(Decahydroquinolin-1-yl)ethan-1-amine, also known as decahydroquinoline amine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a decahydroquinoline moiety, which is known for its diverse biological properties. The amine functional group contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. Studies have shown that derivatives of quinoline and decahydroquinoline can inhibit the growth of various bacterial strains. For instance, a recent study highlighted that certain quinoline derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties .

Anticancer Activity

Compounds derived from decahydroquinoline have been evaluated for their anticancer potential. A study reported that certain analogs displayed cytotoxic effects against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation . The specific IC50 values for related compounds ranged from 0.98 µM to 1.28 µM, indicating potent activity against these cell lines .

Neuroprotective Effects

There is emerging evidence that decahydroquinoline derivatives may exert neuroprotective effects. Compounds in this class have been shown to modulate neurotransmitter levels and exhibit antioxidant properties, which are beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders . The ability to cross the blood-brain barrier enhances their therapeutic potential.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Key factors include:

- Lipophilicity : Increased lipophilicity often correlates with enhanced membrane permeability and bioavailability.

- Substituents : Variations in substituents on the quinoline ring can significantly alter activity profiles. Electron-withdrawing groups generally enhance antimicrobial and anticancer activities by stabilizing reactive intermediates .

Case Studies

Several case studies illustrate the practical applications of this compound in medicinal chemistry:

- Antimicrobial Efficacy : A case study involving a series of synthesized quinoline derivatives demonstrated their effectiveness against multi-drug resistant bacterial strains, highlighting the potential application of decahydroquinoline derivatives in treating resistant infections .

- Anticancer Research : Another study focused on a new class of decahydroquinoline-based compounds that showed promising results in inhibiting tumor growth in vivo models, paving the way for further clinical investigations .

- Neuroprotection : A research initiative explored the neuroprotective capabilities of decahydroquinoline derivatives in animal models of neurodegeneration, revealing their potential to improve cognitive functions by reducing oxidative stress .

類似化合物との比較

Structural and Functional Comparison

The following table summarizes key structural analogs, their synthesis routes, applications, and properties:

Key Differences and Implications

Core Structure: Decahydroquinoline vs. Aromatic Rings: The saturated bicyclic core of 2-(Decahydroquinolin-1-yl)ethan-1-amine provides stereochemical diversity and reduced π-electron density compared to phenyl or imidazole derivatives. This may enhance solubility or reduce off-target interactions in drug design. Substituent Effects: Bromo/chloro-phenyl derivatives (e.g., ) improve electrophilicity for cross-coupling reactions, while disulfide-containing analogs () enable redox-responsive applications.

Synthetic Accessibility: Rhodium-catalyzed methods () enable efficient aryl-amine coupling, whereas nucleophilic additions () are preferred for functionalizing aromatic amines.

Bioactivity Profiles: Imidazole-based amines () exhibit direct metabolic roles, whereas diphenyl derivatives () serve as inert intermediates. The decahydroquinoline scaffold, common in alkaloids, could hypothetically target CNS receptors or enzymes, but further studies are needed.

Safety and Hazards :

- Most analogs lack comprehensive toxicological data (), emphasizing the need for rigorous safety assessments in development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Decahydroquinolin-1-yl)ethan-1-amine, and what key reaction conditions are required for optimal yield?

- The synthesis typically involves multi-step reactions, including alkylation, reduction, and amination. For example, intermediate preparation via alkylation of decahydroquinoline followed by reduction of nitro or cyano groups to the amine is a standard approach. Catalysts like palladium on carbon (for hydrogenation) and anhydrous solvents (e.g., THF or dichloromethane) are critical for high yields .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing the purity and structure of this compound?

- 1H/13C-NMR confirms structural integrity by identifying proton environments and carbon frameworks . HPLC (with UV detection) ensures purity (>95%), while mass spectrometry (ESI-MS) validates molecular weight. For crystalline derivatives, X-ray crystallography (using SHELXL for refinement) provides unambiguous stereochemical data .

Q. What are the known biological targets or receptor interactions associated with this compound, and how are these interactions typically assessed in vitro?

- The compound’s decahydroquinoline core suggests potential interactions with G-protein-coupled receptors (GPCRs) or neurotransmitter transporters. In vitro assays include radioligand binding studies (e.g., competitive displacement using tritiated ligands) and functional assays (e.g., cAMP modulation in HEK293 cells) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives arising from stereochemical variations?

- Chiral chromatography (e.g., using Chiralpak® columns) separates enantiomers, while vibrational circular dichroism (VCD) or X-ray crystallography determines absolute configuration. Discrepancies in activity can be correlated with stereochemistry via structure-activity relationship (SAR) studies .

Q. What strategies are effective in optimizing the synthetic pathway to minimize by-products during the preparation of this compound hydrochloride?

- Flow chemistry reduces side reactions by controlling residence time and temperature. Design of Experiments (DoE) optimizes solvent polarity (e.g., switching from ethanol to acetonitrile) and stoichiometry. In situ FTIR monitoring identifies reaction intermediates to adjust conditions dynamically .

Q. In crystallographic studies of this compound derivatives, how does the choice of refinement software (e.g., SHELXL) impact the accuracy of structural data interpretation?

- SHELXL’s robust parameterization handles high-resolution data and twinned crystals, improving thermal displacement (B-factor) accuracy. Comparative studies show SHELXL reduces residual density errors (<0.1 eÅ⁻³) compared to other software, critical for resolving hydrogen-bonding networks .

Q. How can computational modeling be integrated with experimental data to predict the conformational dynamics of this compound in solution?

- Molecular dynamics (MD) simulations (using AMBER or GROMACS) with NMR-derived restraints (NOE distances) reveal dominant conformers. QM/MM calculations predict protonation states under physiological pH, validated via pH-dependent NMR titration .

Methodological Considerations

- Stability and Storage : Store under inert atmosphere (argon) at -20°C to prevent oxidation. Lyophilized hydrochloride salts exhibit greater stability than free bases .

- Safety Protocols : Use gloveboxes for air-sensitive steps (e.g., amination). Toxicity screening (AMES test) is advised before in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。